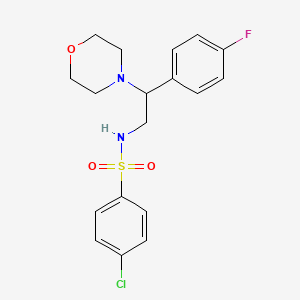

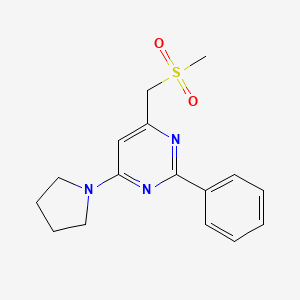

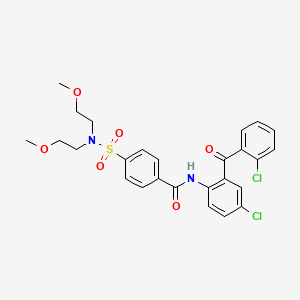

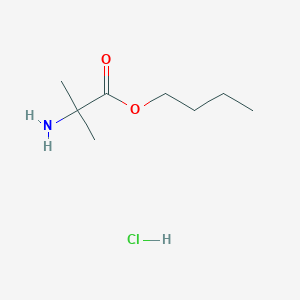

tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a carbamate derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.

Scientific Research Applications

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This property demonstrates their importance as versatile building blocks in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Precursors for Sulfonamides

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has been synthesized, highlighting the strong interaction between the sulfonyl group and the thiadiazole ring. This derivative acts as a new precursor for the synthesis of 1,3,4-thiadiazolesulfonamides, indicating its significance in creating sulfonamide-based therapeutics and chemicals (Pedregosa et al., 1996).

Catalysis and Synthetic Applications

The utilization of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins has been explored. This compound closely resembles Chloramine-T in catalytic reactions, with the sulfonyl-nitrogen bond in the product or its derivatives being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This demonstrates its utility in catalysis and synthetic organic chemistry, offering a versatile method for introducing nitrogen-containing functionalities into molecules (Gontcharov, Liu, & Sharpless, 1999).

Nickel-Catalyzed Cyclopropanation

Research into nickel-catalyzed cyclopropanation of alkenes using methylene transfer from lithiated tert-butyl methyl sulfone has been conducted. This showcases the compound's role in facilitating the transfer of methylene groups to nonactivated olefins under nickel catalysis, highlighting its importance in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and materials science (Gai, Julia, & Verpeaux, 1991).

properties

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)methyl]-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15(20(4,17)18)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYXYULDWOAFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

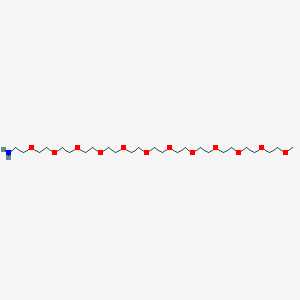

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)